molecular formula C30H27Cl3N2O8 B2925687 (2R,3R,4R)-2-((S)-1-(((Benzyloxy)carbonyl)amino)ethyl)-5-(2,2,2-trichloro-1-iminoethoxy)tetrahydrofuran-3,4-diyl dibenzoate CAS No. 2244622-30-6

(2R,3R,4R)-2-((S)-1-(((Benzyloxy)carbonyl)amino)ethyl)-5-(2,2,2-trichloro-1-iminoethoxy)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No. B2925687
CAS RN: 2244622-30-6
M. Wt: 649.9
InChI Key: RSCAKFCTBLMTCW-VIMUSYRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R)-2-((S)-1-(((Benzyloxy)carbonyl)amino)ethyl)-5-(2,2,2-trichloro-1-iminoethoxy)tetrahydrofuran-3,4-diyl dibenzoate is a useful research compound. Its molecular formula is C30H27Cl3N2O8 and its molecular weight is 649.9. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Physicochemical Properties

A study involving the synthesis of certain compounds, which included 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, revealed significant in vitro antioxidant activities. These activities were compared with standard antioxidants, highlighting their potential in scientific research applications (Yüksek et al., 2015).

Antibacterial, Antiurease, and Antioxidant Activities

Research on the synthesis of various compounds, including 4-arylidenamino-3-furan-2-yl-5-phenyl-1,2,4-triazoles, showed that these new compounds had effective antibacterial, antiurease, and antioxidant activities. This indicates their potential application in scientific research focused on these biological activities (Sokmen et al., 2014).

Potential Antitumor Agents

Compounds synthesized from dihydrobenzofuran lignans showed promising activity against leukemia and breast cancer cell lines. Their mode of action involves inhibiting tubulin polymerization, presenting them as potential antitumor agents in scientific research (Pieters et al., 1999).

Synthesis and Characterization of Novel Polyimides

The synthesis of new diamines and their polymerization with various anhydrides, including benzophenone tetracarboxylic acid dianhydride, was explored. The resultant polymers' properties, such as solubility and thermal degradation, suggest their potential applications in scientific research (Butt et al., 2005).

Apoptosis-Inducing Agents for Breast Cancer

A study on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives demonstrated significant antiproliferative potential against breast cancer cell lines. This indicates their potential as apoptosis-inducing agents in breast cancer research (Gad et al., 2020).

properties

IUPAC Name

[(2R,3R,4R)-4-benzoyloxy-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27Cl3N2O8/c1-18(35-29(38)39-17-19-11-5-2-6-12-19)22-23(40-25(36)20-13-7-3-8-14-20)24(27(42-22)43-28(34)30(31,32)33)41-26(37)21-15-9-4-10-16-21/h2-16,18,22-24,27,34H,17H2,1H3,(H,35,38)/t18-,22+,23+,24+,27?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCAKFCTBLMTCW-VIMUSYRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27Cl3N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R)-2-((S)-1-(((Benzyloxy)carbonyl)amino)ethyl)-5-(2,2,2-trichloro-1-iminoethoxy)tetrahydrofuran-3,4-diyl dibenzoate

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